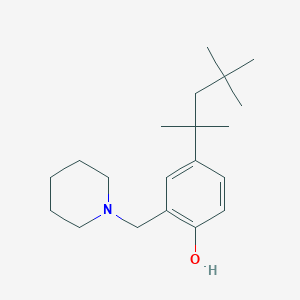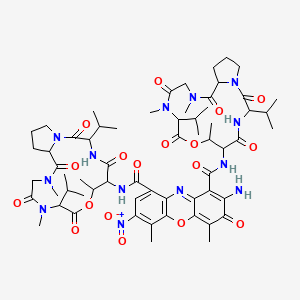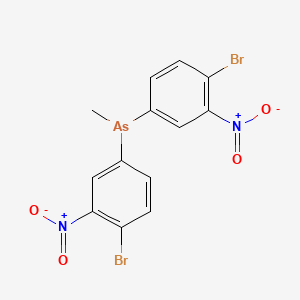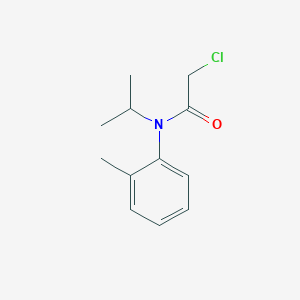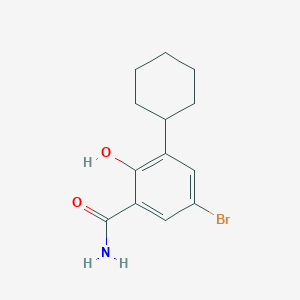
Silanediamine, 1,1-dichloro-N,N,N',N'-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanediamine, 1,1-dichloro-N,N,N’,N’-tetramethyl-: is a chemical compound with the molecular formula C₄H₁₂Cl₂N₂Si and a molecular weight of 187.143 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silanediamine, 1,1-dichloro-N,N,N’,N’-tetramethyl- typically involves the reaction of tetramethylsilane with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Silanediamine, 1,1-dichloro-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Silanediamine, 1,1-dichloro-N,N,N’,N’-tetramethyl- is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are explored for potential use in drug delivery systems and as intermediates in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of advanced materials with unique properties .
Mecanismo De Acción
The mechanism by which Silanediamine, 1,1-dichloro-N,N,N’,N’-tetramethyl- exerts its effects involves the interaction of its functional groups with various molecular targets. The chlorine atoms can participate in substitution reactions, while the silicon-nitrogen bonds provide stability and reactivity under specific conditions .
Comparación Con Compuestos Similares
- Silanediamine, 1,1-dichloro-N,N,N’,N’-tetraethyl-
- Silanediamine, 1,1-dichloro-N,N,N’,N’-tetrapropyl-
Comparison: Compared to its similar compounds, Silanediamine, 1,1-dichloro-N,N,N’,N’-tetramethyl- is unique due to its specific structural arrangement and reactivity. The presence of tetramethyl groups provides distinct steric and electronic properties, making it suitable for specific applications in synthetic chemistry and material science .
Propiedades
Número CAS |
13328-30-8 |
|---|---|
Fórmula molecular |
C4H12Cl2N2Si |
Peso molecular |
187.14 g/mol |
Nombre IUPAC |
N-[dichloro(dimethylamino)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C4H12Cl2N2Si/c1-7(2)9(5,6)8(3)4/h1-4H3 |
Clave InChI |
IBYYZDHAJZICKQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)[Si](N(C)C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




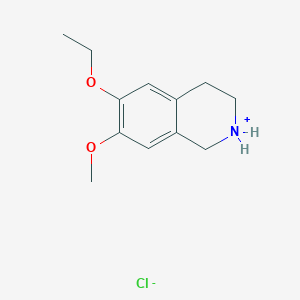
![1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol](/img/structure/B14726961.png)

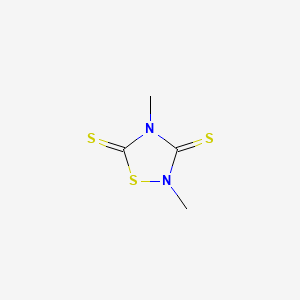
![1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl-](/img/structure/B14726979.png)
![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)

